2-[(2-Methoxyethyl)amino]acetic acid
Overview
Description
N-(2-Methoxyethyl)glycine: is a derivative of glycine, where the hydrogen atom of the amino group is substituted with a 2-methoxyethyl group. This compound is part of the broader class of N-substituted glycines, also known as peptoids. Peptoids are synthetic polymers that mimic the structure and function of peptides but have side chains attached to the nitrogen atom of the glycine backbone instead of the alpha carbon. This structural modification imparts unique properties to peptoids, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)glycine typically involves the reaction of glycine with 2-methoxyethylamine under controlled conditions. One common method is the reductive amination of glycine with 2-methoxyethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous or alcoholic solvent at room temperature, yielding N-(2-Methoxyethyl)glycine as the primary product .
Industrial Production Methods: Industrial production of N-(2-Methoxyethyl)glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert N-(2-Methoxyethyl)glycine to its amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed:
Oxidation: Oxo derivatives of N-(2-Methoxyethyl)glycine.
Reduction: Amine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Methoxyethyl)glycine is used as a building block in the synthesis of peptoids, which are employed in the development of novel materials and catalysts. Peptoids exhibit unique folding patterns and stability, making them suitable for various chemical applications .
Biology: In biological research, N-(2-Methoxyethyl)glycine-containing peptoids are used to study protein-protein interactions and cellular processes. Their resistance to proteolytic degradation makes them valuable tools in biological assays .
Medicine: Peptoids derived from N-(2-Methoxyethyl)glycine are explored for therapeutic applications, including antimicrobial agents and drug delivery systems. Their ability to mimic natural peptides while being more stable enhances their potential in medical research .
Industry: In industrial applications, N-(2-Methoxyethyl)glycine is used in the production of coatings, adhesives, and polymers. Its unique properties contribute to the development of materials with enhanced performance and durability .
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)glycine involves its incorporation into peptoid structures, where it influences the folding and stability of the resulting polymers. The methoxyethyl group imparts hydrophilicity and flexibility to the peptoid backbone, allowing it to adopt various conformations. These conformations are crucial for the biological activity and functionality of peptoids in different applications .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)glycine: Similar to N-(2-Methoxyethyl)glycine but with a hydroxyethyl group instead of a methoxyethyl group.
N-(2-Aminoethyl)glycine: Contains an aminoethyl group, making it more basic and reactive.
N-(2-Carboxyethyl)glycine: Features a carboxyethyl group, increasing its acidity and solubility in water.
Uniqueness: N-(2-Methoxyethyl)glycine is unique due to its methoxyethyl group, which provides a balance of hydrophilicity and hydrophobicity. This balance enhances the solubility and stability of peptoids, making them suitable for a wide range of applications. The methoxyethyl group also contributes to the unique folding patterns of peptoids, which are essential for their biological and chemical functions .
Properties
IUPAC Name |
2-(2-methoxyethylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLQNMMWMDYKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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